![molecular formula C8H12N2O2 B1470958 Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate CAS No. 1379227-91-4](/img/structure/B1470958.png)
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate
Overview
Description
Pyrrole compounds are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The specific compound you mentioned, “Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate”, would likely have similar properties to other pyrrole compounds, with the presence of both amino and carboxylate functional groups potentially influencing its reactivity and behavior.
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate” would likely be similar to other pyrrole compounds, with the five-membered aromatic ring at its core. The presence of the amino and carboxylate functional groups would likely influence its structure and properties .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a pyrrole compound, “Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate” would likely have properties similar to other pyrrole compounds, such as being soluble in organic solvents and having a relatively high melting point .Scientific Research Applications
Synthesis and Chemical Reactivity
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate is involved in various synthesis processes. Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones. This process includes steps like "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" and demonstrates the reactivity of the compound in producing pyrrole-containing products (Galenko et al., 2019).
Structural Analysis
Cirrincione et al. (1987) explored the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles. Their study includes X-ray crystallographic analysis, providing insights into the structural properties of these pyrrole derivatives (Cirrincione et al., 1987).
Pharmacological Research
Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, with one compound exhibiting antibacterial activity in vitro. This study highlights the potential pharmacological applications of methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate derivatives (Toja et al., 1986).
Crystal Engineering
Yin and Li (2006) identified a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, using pyrrole-2-carboxylates for crystal engineering. This research contributes to the understanding of pyrrole derivatives in the formation of hexagonal and grid supramolecular structures (Yin & Li, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-amino-1-ethylpyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6(8(11)12-2)4-5-7(10)9/h4-5H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQFBIVDSUJEMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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